
lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate, or LiMT, is a lithium salt of the thiazole-4-sulfinate anion. It has a wide range of applications in scientific research, particularly in the field of biochemistry. LiMT has been found to be a useful reagent for the synthesis of various compounds, as well as a useful tool for studying the biochemical and physiological effects of lithium ion on cells and organisms.
Wissenschaftliche Forschungsanwendungen
LiMT has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds, such as 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate salts, 5-methoxy-2-methyl-1,3-thiazole-4-sulfonamides, and 5-methoxy-2-methyl-1,3-thiazole-4-sulfonic acids. LiMT has also been used as a tool to study the biochemical and physiological effects of lithium ion on cells and organisms.
Wirkmechanismus
The mechanism of action of LiMT is not yet fully understood. However, it is believed that LiMT acts as a chelator, binding to metals such as sodium, potassium, and calcium and modulating their activity in cells. LiMT is also thought to interact with proteins and enzymes, altering their activity and affecting the cell's physiology.
Biochemical and Physiological Effects
LiMT has been found to have a range of biochemical and physiological effects on cells and organisms. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the activity of ion channels. LiMT has been found to have a protective effect on cells, reducing the damage caused by oxidative stress. In addition, LiMT has been found to have anti-inflammatory and anti-apoptotic properties, as well as to induce cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using LiMT in lab experiments is that it is relatively easy to synthesize and purify. In addition, LiMT is relatively stable and can be stored for extended periods of time. However, there are some limitations to using LiMT in lab experiments. For example, LiMT can be toxic to cells in high concentrations, and it can interfere with some biochemical assays.
Zukünftige Richtungen
There are a number of potential future directions for research on LiMT. These include further research into the mechanism of action of LiMT, as well as research into its effects on various physiological processes and diseases. In addition, further research into the synthesis of LiMT and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the use of LiMT as a drug delivery system could lead to the development of new and more effective treatments for a range of diseases.
Synthesemethoden
LiMT can be synthesized from a combination of lithium hydroxide, 5-methoxy-2-methyl-1,3-thiazole, and sulfur dioxide. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is exothermic and proceeds via an elimination-addition mechanism. The resulting LiMT is a white solid and can be purified by recrystallization.
Eigenschaften
IUPAC Name |
lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDOGVSORBGHS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

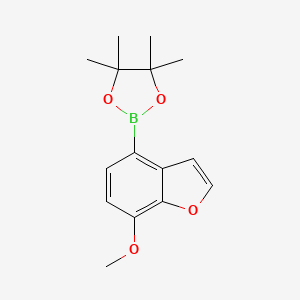
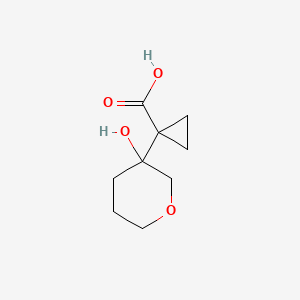
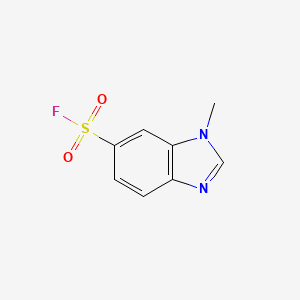
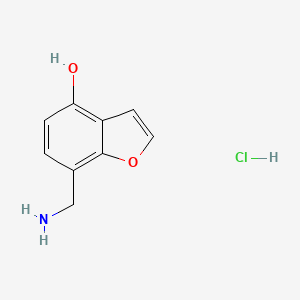
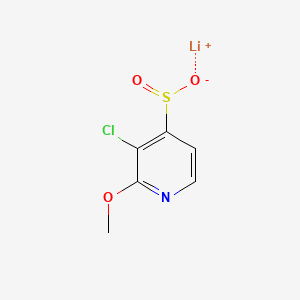
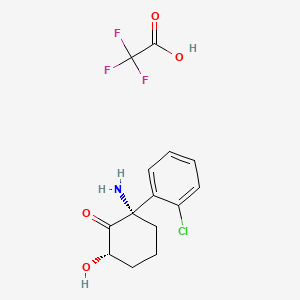
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

